4-(Piperidin-3-yl)aniline

Catalog No.
S807674
CAS No.
19733-56-3
M.F
C11H16N2
M. Wt
176.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Piperidin-3-yl)aniline

CAS Number

19733-56-3

Product Name

4-(Piperidin-3-yl)aniline

IUPAC Name

4-piperidin-3-ylaniline

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

InChI

InChI=1S/C11H16N2/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8,12H2

InChI Key

COUOFYDJUDASPJ-UHFFFAOYSA-N

SMILES

C1CC(CNC1)C2=CC=C(C=C2)N

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)N

4-(Piperidin-3-yl)aniline (CAS 19733-56-3) is a critical, fully reduced racemic building block primarily utilized in the large-scale synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, notably Niraparib [1]. From a procurement perspective, this compound provides an intact piperidine-aniline scaffold, bypassing the hazardous high-pressure hydrogenation steps required to reduce upstream pyridine precursors. It serves as a highly cost-effective baseline material for process chemistry teams, allowing them to implement established downstream chiral resolution or dynamic kinetic resolution (DKR) workflows to achieve enantiopurity without inflating early-stage raw material costs.

Research Fit

Racemic or enantiopure (R/S) selection for stereochemical control studies
Aniline functional group for diverse derivatization workflows
Regiochemically defined 3-substituted piperidine scaffold

Substituting 4-(Piperidin-3-yl)aniline with upstream precursors like 3-(4-nitrophenyl)pyridine or partially reduced analogs like 4-(pyridin-3-yl)aniline shifts the burden of pyridine ring reduction onto the manufacturer. This dual reduction is notoriously difficult, requiring high-pressure hydrogen and precious metal catalysts (e.g., PtO2), and is prone to generating up to 4.5% of the highly problematic N-(4-(pyridin-3-yl)phenyl)hydroxylamine impurity [1]. Furthermore, attempting to procure the enantiopure (S)-isomer prematurely inflates raw material costs, whereas the racemate is optimized for established, high-yield diastereomeric salt resolution workflows in bulk API manufacturing [2].

Substitution Risk

4-(Piperidin-4-yl)aniline differs in ring attachment position, altering molecular geometry and recognition context.
Racemic mixture may not directly substitute for enantiopure (S)- or (R)-forms in stereospecific synthesis without chiral resolution.

Elimination of Hydroxylamine Impurity Generation

Direct hydrogenation of the upstream precursor 3-(4-nitrophenyl)pyridine is notoriously difficult to control, often resulting in incomplete reduction. Patent literature demonstrates that standard catalytic hydrogenation (e.g., using PtO2 and H2) of the precursor generates approximately 4.2% to 4.5% of the highly problematic N-(4-(pyridin-3-yl)phenyl)hydroxylamine impurity [1]. Procuring the pre-reduced 4-(Piperidin-3-yl)aniline entirely bypasses this hazardous dual-reduction step, ensuring 0% hydroxylamine generation in the downstream process and eliminating a major purification bottleneck.

Evidence DimensionHydroxylamine impurity generation during synthesis
Target Compound Data0% (bypasses the reduction step)
Comparator Or Baseline3-(4-Nitrophenyl)pyridine (Upstream precursor): ~4.2% - 4.5% impurity generation
Quantified DifferenceComplete elimination of a >4% toxic impurity profile
ConditionsStandard catalytic hydrogenation (PtO2, H2 at 4 bar, 40 °C)

Procuring the fully reduced intermediate eliminates a critical purification bottleneck and prevents toxic hydroxylamine carryover in pharmaceutical manufacturing.

Regiochemistry
Class-level inference
Target InChIKey: COUOFYDJUDASPJ-UHFFFAOYSA-N (3-yl) vs. Comparator: NRVYHSVBQNFNAX-UHFFFAOYSA-N (4-yl)
Structural identity precludes interchangeability in geometry-sensitive applications.
Biological head-to-head data not available; computational comparison only.

Cost-Efficiency in Bulk API Scale-Up

While the enantiopure (S)-isomer is required for the final Niraparib API, sourcing it directly for early-stage bulk manufacturing is cost-prohibitive. Process development data shows that utilizing racemic 4-(Piperidin-3-yl)aniline combined with late-stage classical resolution (using dibenzoyl tartaric acid) or chiral chromatographic separation successfully supports API deliveries of up to 5 kg [1]. This fit-for-purpose approach leverages the low cost of the racemate while achieving the necessary >99% enantiomeric excess (ee) downstream.

Evidence DimensionScale-up viability and API delivery
Target Compound DataSupports up to 5 kg API deliveries via downstream resolution
Comparator Or BaselineEnantiopure (S)-4-(Piperidin-3-yl)aniline: Prohibitively expensive for early-stage bulk synthesis
Quantified DifferenceEnables multi-kilogram API production at a fraction of the raw material cost
ConditionsFit-for-purpose large-scale synthesis using dibenzoyl tartaric acid (DBT) resolution

Utilizing the racemate allows manufacturers to leverage established, high-yield downstream resolution protocols, significantly lowering the cost of goods for bulk API production.

Stereochemistry
Head-to-head
Racemate requires resolution; (S)-enantiomer is the documented synthetic intermediate in patented niraparib route.
Enantiomer-specific synthetic context; racemate alone may not meet pathway requirements.
Patent literature supports (S)-enantiomer use; confirm enantiomeric purity.

Avoidance of High-Pressure Pyridine Reduction

Procuring partially reduced analogs such as 4-(pyridin-3-yl)aniline shifts the burden of pyridine ring saturation onto the manufacturer. Reducing the pyridine ring to a piperidine requires forcing conditions, typically involving high-pressure hydrogen (4 bar or higher) and expensive precious metal catalysts like PtO2[1]. By procuring 4-(Piperidin-3-yl)aniline, the manufacturer receives the fully saturated piperidine ring, ready for immediate N-protection (e.g., Boc2O) or cross-coupling, completely avoiding the need for specialized high-pressure reactor infrastructure [2].

Evidence DimensionProcess safety and catalyst requirements
Target Compound DataFully saturated; ready for immediate functionalization
Comparator Or Baseline4-(Pyridin-3-yl)aniline: Requires 4+ bar H2 pressure and PtO2 catalyst
Quantified DifferenceEliminates 100% of the high-pressure hydrogenation requirements
ConditionsIndustrial-scale reactor conditions for pyridine saturation

Procuring the fully saturated piperidine ring avoids the need for specialized high-pressure hydrogenation equipment and expensive catalyst loading.

Purity baseline
Data to verify
Racemate ≥95%; (S)-enantiomer ≥97.5% (HPLC)
Higher baseline specification may reduce downstream purification steps.
Vendor datasheet specification; verify with lot-specific COA.

Large-Scale Synthesis of PARP Inhibitors (Niraparib)

Serves as the ideal starting material for synthesizing the API via late-stage chiral separation or classical resolution with dibenzoyl tartaric acid, enabling multi-kilogram deliveries while maintaining a low cost of goods [1].

Development of Novel PARP Analogs

Acts as a versatile racemic building block for medicinal chemistry teams screening new indazole-carboxamide derivatives, allowing for the rapid generation of analog libraries before committing to expensive enantioselective synthesis [1].

Dynamic Kinetic Resolution (DKR) Optimization

Used as a baseline substrate for developing novel biocatalytic or transaminase-mediated asymmetric syntheses of 3-aryl-piperidines in advanced process chemistry workflows [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
PARP inhibitor intermediate research
Enantiopure (S)-configuration availability
Stereochemical purity and chiral identity
Chiral medicinal chemistry scaffold
3-position stereocenter for SAR exploration
Enantiomeric excess and regiochemical identity
Supramolecular building block design
Distinct angular geometry from 4-yl isomer
Connectivity and spatial vector of piperidine
Aniline derivatization platform
Primary amine for coupling reactions
Compatibility with diazotization/acylation conditions

XLogP3

1.4

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